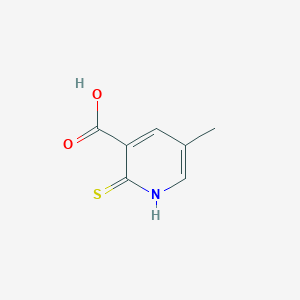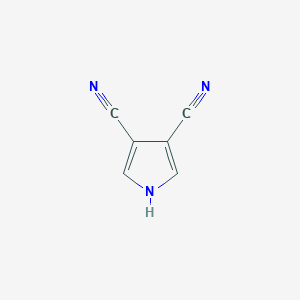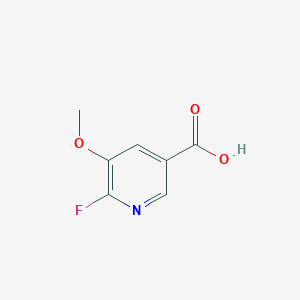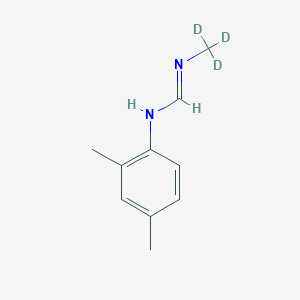
N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide, also known as DMTM, is a compound that is widely used in scientific research. It is a versatile compound that can be used to synthesize a variety of compounds, as well as to study a variety of biological processes. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide is used in a wide variety of scientific research applications. It has been used as an enzyme inhibitor in studies of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been used in studies of the enzyme cytochrome P450, which is involved in drug metabolism. Additionally, N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide has been used in studies of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. Finally, N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide has been used in studies of the enzyme glutathione S-transferase, which is involved in the metabolism of drugs and toxins.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide works by inhibiting the activity of enzymes. In the case of COX-2, N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide binds to the active site of the enzyme, preventing it from catalyzing its reaction. In the case of cytochrome P450, N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide binds to the heme group of the enzyme, preventing it from binding to its substrate. In the case of acetylcholinesterase, N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide binds to the active site of the enzyme, preventing it from breaking down its substrate. Finally, in the case of glutathione S-transferase, N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide binds to the active site of the enzyme, preventing it from binding to its substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide depend on the enzyme that it is targeting. In the case of COX-2, N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide inhibits the enzyme’s activity, leading to decreased inflammation. In the case of cytochrome P450, N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide inhibits the enzyme’s activity, leading to decreased drug metabolism. In the case of acetylcholinesterase, N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide inhibits the enzyme’s activity, leading to increased levels of neurotransmitters. Finally, in the case of glutathione S-transferase, N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide inhibits the enzyme’s activity, leading to decreased metabolism of drugs and toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a potent inhibitor of enzymes, making it useful for studying a variety of biological processes. However, there are some limitations to its use. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable, meaning that it can degrade over time.
Direcciones Futuras
The potential future directions for the use of N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide in scientific research are numerous. For example, it could be used to study the effects of enzyme inhibition on other biological processes, such as signal transduction pathways or gene expression. Additionally, it could be used to study the effects of enzyme inhibition on drug metabolism and toxicity. Finally, it could be used to develop new drugs or therapies that target specific enzymes.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-N'-(trideuteriomethyl)methanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-4-5-10(9(2)6-8)12-7-11-3/h4-7H,1-3H3,(H,11,12)/i3D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIOLEGNERQDIP-HPRDVNIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=CNC1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746868 | |
| Record name | N-(2,4-Dimethylphenyl)-N'-(~2~H_3_)methylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255517-75-9 | |
| Record name | N-(2,4-Dimethylphenyl)-N'-(~2~H_3_)methylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




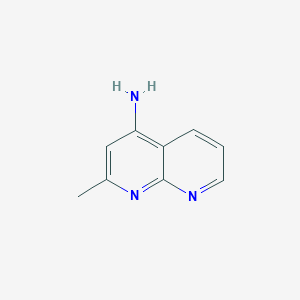


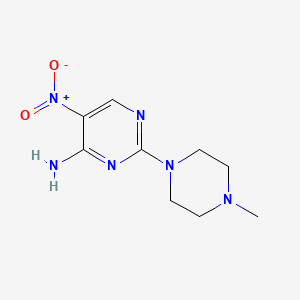
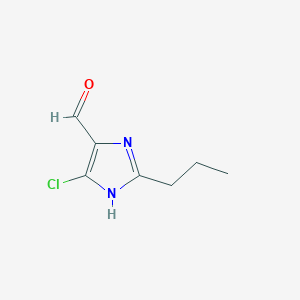
![[(3-Bromo-4-fluorophenyl)methyl]diethyamine](/img/structure/B3346868.png)

